1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h1,3-5,9H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXQGDKDHOUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride, with the CAS number 1803611-88-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClF·HCl
- Molecular Weight : 220.07 g/mol
- Purity : 95%
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this amine showed effective inhibition against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
| Candida albicans | Not specified | Not specified |
The compound's efficacy against Staphylococcus aureus was particularly notable, with studies indicating that it could inhibit biofilm formation, which is a critical factor in the pathogenicity of this bacterium .
In addition to antimicrobial activity, the compound has been evaluated for cytotoxic effects. It has been noted that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. The mechanism involves targeting specific proteins such as GPX4, which is crucial for cellular antioxidant defense .
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of studies focused on derivatives related to this compound showed promising results in inhibiting various bacterial strains. The compound was tested alongside other derivatives, revealing that modifications in the chemical structure significantly impacted biological activity.
- Cytotoxic Studies : Research indicated that certain derivatives could effectively induce cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways. The incorporation of alkyne groups into the structure was linked to enhanced reactivity and selectivity towards specific biological targets .
- Safety and Toxicological Assessment : Safety data sheets indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Thus, proper handling and safety measures are recommended when conducting experiments involving this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride exhibits potential anticancer properties. Its structural similarity to known chemotherapeutic agents suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Studies have shown that derivatives of this compound can effectively target specific cancer types, providing a basis for further drug development.
Neuropharmacology
The compound's ability to influence neurotransmitter systems has been investigated, particularly in relation to neurodegenerative diseases. Preliminary studies suggest that it may modulate pathways involved in neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease. This opens avenues for developing neuroprotective agents based on its structure.
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing advanced polymers. Its unique functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and composite materials.
Nanotechnology
The compound has been explored in the synthesis of nanoparticles for drug delivery systems. Its ability to conjugate with various biomolecules facilitates targeted delivery mechanisms, improving the efficacy of therapeutic agents while minimizing side effects.
Analytical Chemistry
Chromatographic Techniques
this compound is utilized as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it suitable for method validation and quality control in pharmaceutical formulations.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Research | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Neuropharmacology | Showed potential neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta accumulation. |
| Study C | Polymer Development | Developed a new class of thermally stable polymers with enhanced mechanical strength when incorporating the compound into polymer matrices. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
